REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
4-dodecyloxycarbonyl-N-hydroxyphthalimide
|
Quantity
|
0.03 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
|
Name
|
|
Quantity
|
0.003 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
4-dodecyloxycarbonyl-N-hydroxyphthalimide
|
Quantity
|
0.03 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
|
Name
|
|
Quantity
|
0.003 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
4-dodecyloxycarbonyl-N-hydroxyphthalimide
|
Quantity
|
0.03 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
|
Name
|
|
Quantity
|
0.003 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
4-dodecyloxycarbonyl-N-hydroxyphthalimide
|
Quantity
|
0.03 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
|
Name
|
|
Quantity
|
0.003 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
4-dodecyloxycarbonyl-N-hydroxyphthalimide
|
Quantity
|
0.03 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
|
Name
|
|
Quantity
|
0.003 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |